![molecular formula C8H10N2OS B1270640 2-[(2-Aminophenyl)thio]acetamide CAS No. 90271-33-3](/img/structure/B1270640.png)

2-[(2-Aminophenyl)thio]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

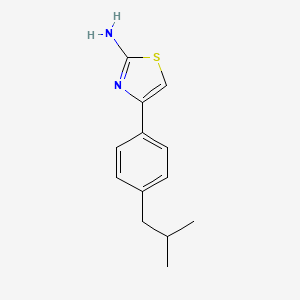

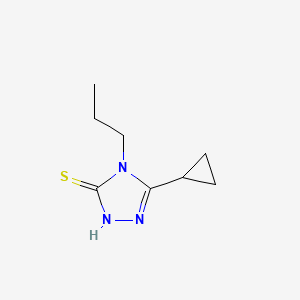

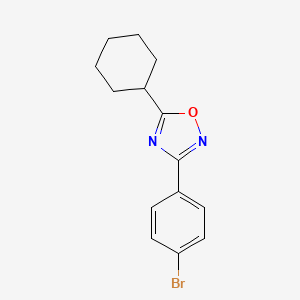

“2-[(2-Aminophenyl)thio]acetamide” is a chemical compound . It has a molecular formula of C8H10N2OS and an average mass of 182.243 Da .

Synthesis Analysis

The synthesis of compounds similar to “2-[(2-Aminophenyl)thio]acetamide” has been reported in the literature . For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Molecular Structure Analysis

The molecular structure of “2-[(2-Aminophenyl)thio]acetamide” consists of a central carbon atom bonded to a sulfur atom, an amide group, and a phenyl ring with an amino group .Scientific Research Applications

Anticancer Applications

The 2-aminothiazole scaffold, which is a part of the “2-[(2-Aminophenyl)thio]acetamide” structure, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Antioxidant Applications

2-Aminothiazole-based compounds, including “2-[(2-Aminophenyl)thio]acetamide”, have been associated with antioxidant activity . These compounds can help protect cells from damage caused by free radicals and reactive oxygen species, which are often implicated in chronic diseases and aging processes .

Antimicrobial Applications

2-Aminothiazole derivatives represent a class of heterocyclic ring system that possess antimicrobial activity . They can inhibit the growth of or kill microorganisms, making them potentially useful in treating infections .

Anti-inflammatory Applications

2-Aminothiazole-based compounds have also been associated with anti-inflammatory activity . They can potentially reduce inflammation, which is a key factor in many chronic diseases such as arthritis, asthma, and inflammatory bowel disease .

Antiviral Applications

2-Aminothiazole derivatives have been found to possess antiviral activity . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections .

Anticonvulsant Applications

2-Aminothiazole derivatives have been associated with anticonvulsant activity . They can potentially suppress the excessive rapid firing of neurons that is responsible for seizures .

Antidiabetic Applications

2-Aminothiazole derivatives have been associated with antidiabetic activity . They can potentially help regulate blood sugar levels, making them potentially useful in the treatment of diabetes .

Future Directions

The literature suggests that there is potential for the development of new derivatives of compounds similar to “2-[(2-Aminophenyl)thio]acetamide” that could prove to be successful agents in terms of safety and efficacy . This could enhance the quality of life and open up new avenues in medicinal chemistry .

Mechanism of Action

Target of Action

It’s worth noting that 2-aminothiazole derivatives, which share a similar structure with this compound, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

2-aminothiazole derivatives have been found to have a broad pharmacological spectrum, including anticancer properties . They are considered valuable in the field of oncology-related drug discovery .

Biochemical Pathways

2-aminothiazole derivatives have been found to affect various biochemical pathways, contributing to their broad pharmacological spectrum .

Result of Action

2-aminothiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

properties

IUPAC Name |

2-(2-aminophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBIEJPSAPBNSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360708 |

Source

|

| Record name | 2-[(2-aminophenyl)thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Aminophenyl)thio]acetamide | |

CAS RN |

90271-33-3 |

Source

|

| Record name | 2-[(2-aminophenyl)thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)

![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)